molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2

1,4-Dioxa-7-thiaspiro[4.4]nonane

Cat. No.: B141376
CAS No.: 176-35-2
M. Wt: 146.21 g/mol
InChI Key: RQALKBLYTUKBFV-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-thiaspiro[44]nonane is a chemical compound with the molecular formula C6H10O2S It is characterized by a spirocyclic structure that includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-7-thiaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of dihydrothiophene-3(2H)-one with ethylene glycol under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-7-thiaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dioxa-7-thiaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-7-thiaspiro[4.4]nonane involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the sulfur atom.

    1,4-Thioxane: Contains a sulfur atom but has a different ring structure.

    1,3-Dioxolane: Contains two oxygen atoms in a five-membered ring.

Uniqueness

1,4-Dioxa-7-thiaspiro[4.4]nonane is unique due to its combination of oxygen and sulfur atoms in a spirocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,4-dioxa-7-thiaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALKBLYTUKBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381235
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-35-2
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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